molecular formula C4H6N2O B2399436 5-Hydroxy-1-methylpyrazole CAS No. 3310-35-8; 33641-15-5

5-Hydroxy-1-methylpyrazole

Cat. No.: B2399436
CAS No.: 3310-35-8; 33641-15-5
M. Wt: 98.105
InChI Key: JMARSTSWTFXHMC-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry

Pyrazoles are a class of five-membered heterocyclic compounds that play a crucial role in modern organic synthesis. wisdomlib.org Their unique structural and electronic properties make them valuable scaffolds in medicinal chemistry, agrochemicals, and materials science. mdpi.comijraset.com The pyrazole ring is a key component in numerous established drugs, demonstrating a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects. wisdomlib.orgnih.govglobalresearchonline.net Their versatility stems from the ability to functionalize the ring at various positions, allowing for the fine-tuning of their chemical and biological properties. nih.gov The aromatic nature of the pyrazole ring, with its six delocalized π-electrons, contributes to its stability and diverse reactivity. ijraset.com

Specific Research Context: 5-Hydroxy-1-methylpyrazole (B124684)

This compound (CAS No: 33641-15-5) is a specific hydroxylated pyrazole derivative that has been a subject of interest in various research endeavors. It is primarily recognized as a crucial intermediate in the synthesis of certain herbicides. lookchem.comchemicalbook.comchemicalbook.com The presence of both a hydroxyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring defines its specific chemical identity and reactivity. Research on this compound often focuses on optimizing its synthesis, understanding its chemical properties, and exploring its utility as a building block for more complex molecules. google.com

Physicochemical Properties of this compound

The fundamental characteristics of this compound are defined by its physicochemical properties, which are crucial for its handling, synthesis, and application.

PropertyValue
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Melting Point 110-114 °C
Boiling Point 217.7 ± 13.0 °C (Predicted)
Density 1.22 ± 0.1 g/cm³
pKa 9.07 ± 0.23 (Predicted)
Appearance White to orange to green powder or crystals

Table 1: Physicochemical Properties of this compound. Data sourced from lookchem.comchemicalbook.comhaihangchem.com.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes, a common one being the cyclization of a β-ketoester intermediate with methylhydrazine, followed by hydrolysis and decarboxylation. google.com A patented method describes the reaction of dimethyl malonate with dimethylformamide and dimethyl sulfate (B86663), followed by cyclization with methylhydrazine and subsequent acid hydrolysis to yield the final product with high purity. google.com

The reactivity of this compound is influenced by its functional groups. The hydroxyl group at the 5-position can undergo oxidation. It can also participate in nucleophilic substitution reactions, such as methylation with dimethyl sulfate to form 1,5-dimethylpyrazole, or halogenation using reagents like phosphorus oxychloride to yield 5-chloro-1-methylpyrazole.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques.

Spectroscopic TechniqueKey Findings
¹H NMR A characteristic signal for the hydroxyl proton is observed around 8.2 ppm in DMSO-d₆.
¹³C NMR Provides information on the carbon framework of the molecule.
FT-IR Confirms the presence of the hydroxyl group with a characteristic stretch in the 3200–3400 cm⁻¹ region and a C=N stretch around 1550 cm⁻¹.
Mass Spectrometry High-resolution mass spectrometry (HRMS) can be used to validate the molecular ion, for example, showing a [M+H]⁺ peak at m/z 99.08 for C₄H₆N₂O.

Table 2: Spectroscopic Data for this compound. Data sourced from .

Research Applications

The primary documented application of this compound is its role as an intermediate in the agrochemical industry, specifically in the preparation of herbicides. lookchem.comchemicalbook.comchemicalbook.com Its chemical structure allows for further modification to produce more complex molecules with desired herbicidal activity. Beyond this, its potential pharmacological activities, such as its role as an antioxidant and enzyme inhibitor, have been a subject of study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMARSTSWTFXHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312855
Record name 1-Methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33641-15-5
Record name 1-Methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Hydroxy 1 Methylpyrazole

Established Synthetic Pathways to Hydroxylated Pyrazoles

The synthesis of the hydroxylated pyrazole (B372694) ring system is commonly achieved through foundational organic reactions that have been refined over time. These methods primarily include cyclocondensation and multicomponent reactions, which offer versatile routes to the core pyrazole structure.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole derivatives. These reactions involve the formation of the heterocyclic ring by condensing a hydrazine derivative with a compound containing two electrophilic centers, typically separated by one carbon atom.

The most classic and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.govmdpi.com This approach is a simple and rapid way to obtain polysubstituted pyrazoles. mdpi.com The reaction of a β-diketone with a hydrazine derivative can, however, lead to the formation of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack. nih.govmdpi.com

Other bifunctional compounds are also effective substrates for cyclocondensation. The reaction of hydrazine derivatives with acetylenic ketones is a known method that has been used for over a century, though it also often results in a mixture of regioisomers. nih.govmdpi.com Similarly, α,β-unsaturated ketones can be used as precursors. nih.gov The initial reaction with hydrazine typically forms a pyrazoline, which is then oxidized to the aromatic pyrazole ring. nih.govmdpi.comnih.gov If the α,β-unsaturated carbonyl compound has a leaving group in the β-position, the pyrazole can be formed directly through an elimination step. mdpi.comnih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the starting materials, have become powerful tools for synthesizing complex molecules like pyrazoles efficiently. mdpi.com These strategies offer advantages in terms of atom economy, reduced synthesis time, and the ability to generate diverse molecular libraries. researchgate.net

Various MCRs have been developed for pyrazole synthesis. A common strategy involves the one-pot reaction of aldehydes, β-ketoesters, and hydrazines. beilstein-journals.orgrsc.org For instance, a three-component synthesis can produce persubstituted pyrazoles where a Lewis acid catalyst activates the β-ketoester, facilitating its cyclization with a hydrazone formed in situ. nih.gov Another variation is a four-component reaction that combines aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) to produce fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. nih.govrsc.org In these reactions, hydrazine can act both as a nucleophile for ring formation and as a base to catalyze preliminary steps like the Knoevenagel condensation. nih.gov

Targeted Synthesis of 5-Hydroxy-1-methylpyrazole (B124684) Derivatives

While general methods provide access to the broader class of hydroxylated pyrazoles, specific protocols have been developed for the targeted synthesis of this compound. These methods often involve the strategic use of methylhydrazine as a key building block and subsequent chemical transformations.

Reactions of Methylhydrazine with Activated Methylene (B1212753) Compounds and Esters

The reaction of methylhydrazine with various esters and activated methylene compounds is a direct route to the 1-methyl-5-hydroxypyrazole core. A notable synthesis involves reacting methylhydrazine with dialkyl alkoxymethylenemalonates. google.comgoogle.com This cyclization reaction produces a 1-methyl-5-hydroxypyrazole-4-carboxylate ester, which serves as a key intermediate. google.com

Other esters are also employed. For example, reacting methylhydrazine with 3-alkoxyacrylic esters can yield 1-methyl-5-hydroxypyrazole. google.com Similarly, the reaction with ethyl propiolate is another documented route to this compound. google.com One significant challenge in using unsymmetrical reagents like β-ketoesters with methylhydrazine is the potential for the formation of regioisomers, which may require complex separation procedures. beilstein-journals.org To address this, a one-pot method was developed where methylhydrazine is first reacted with ethyl formate (B1220265) to generate 1-formyl-1-methylhydrazine in situ. beilstein-journals.orgnih.gov This intermediate then reacts with β-ketoesters to form a hydrazone that undergoes an intramolecular Knoevenagel condensation, leading to regioselectively substituted pyrazoles. beilstein-journals.orgnih.gov

Hydrolysis and Decarboxylation Protocols

A common and efficient pathway to this compound involves the hydrolysis of an ester group, typically at the 4-position of the pyrazole ring, followed by decarboxylation. This two-step process is often performed on intermediates like ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate, which is synthesized from the reaction of methylhydrazine and diethyl ethoxymethylenemalonate. google.comchemicalbook.com

The process generally involves saponifying the ester with a base, such as sodium hydroxide (B78521), followed by acidification. Subsequent heating in the presence of a mineral acid, like hydrochloric acid, leads to decarboxylation, yielding the final product. google.comchemicalbook.com This combined hydrolysis and decarboxylation can be carried out in a single pot, providing this compound in high yield. google.comgoogle.com A specific procedure involves dissolving sodium hydroxide in water, adding the ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate intermediate, and stirring at 40°C. chemicalbook.com After cooling, concentrated hydrochloric acid is added, and the mixture is refluxed for several hours to complete the decarboxylation, affording the product in high yield and purity. chemicalbook.com

Table 1: Example Protocol for Hydrolysis and Decarboxylation chemicalbook.com
StepReagentsConditionsOutcome
1. Hydrolysis (Saponification)Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate, Sodium hydroxide, WaterStir for 3 hours at 40°CFormation of sodium 1-methyl-5-hydroxypyrazole-4-carboxylate
2. DecarboxylationConcentrated hydrochloric acidAdd dropwise, then heat and reflux for 3 hoursFormation of this compound
3. Work-upEthanol (B145695)Solvent removal, addition of ethanol, filtration, and concentrationIsolated white solid product (98.0% yield)

One-Pot Synthetic Approaches for Hydroxylated Pyrazoles

To improve efficiency and reduce waste, one-pot synthetic approaches that combine multiple reaction steps without isolating intermediates have been developed. A patented method for preparing 1-methyl-5-hydroxypyrazole starts with dimethyl malonate. google.com In the first step, dimethyl malonate reacts with a formamide (B127407) compound (like dimethylformamide) and an alkylating agent in the presence of a base to generate an intermediate. google.com This intermediate then undergoes a cyclization reaction with methylhydrazine, followed by in-situ hydrolysis and decarboxylation with an acid to yield the final product. google.com This route is noted for the good selectivity of the ring-closure reaction, leading to higher yield and purity of the target compound. google.com

Another example of a one-pot synthesis involves the reaction of phenyl hydrazine with dimethyl acetylene (B1199291) dicarboxylate (DMAD). mdpi.com Refluxing these two components directly yields methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com While this specific example produces a 1-phenyl derivative, the principle demonstrates a streamlined approach to constructing the hydroxylated pyrazole core.

Advanced and Sustainable Synthetic Approaches for Pyrazole Scaffolds

The synthesis of pyrazole derivatives, a critical scaffold in medicinal and agricultural chemistry, has been revolutionized by the adoption of green chemistry principles. These modern techniques not only enhance the efficiency of chemical reactions but also minimize environmental impact.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. rsc.org By utilizing microwave irradiation, chemical reactions can be conducted at accelerated rates, often reducing reaction times from hours to mere minutes. dergipark.org.trnih.gov This rapid heating, combined with the ability to achieve temperatures higher than the boiling point of the solvent in sealed vessels, frequently leads to higher product yields and improved selectivity. eurekaselect.combenthamdirect.com

The application of microwave chemistry has proven particularly effective for the synthesis of pyrazole derivatives. benthamdirect.comrsc.org For instance, the one-pot synthesis of 4-arylidenepyrazolone derivatives has been successfully achieved under solvent-free, microwave-assisted conditions, yielding excellent results in a short timeframe. mdpi.com In one study, optimizing the microwave power to 420 W for 10 minutes resulted in product yields ranging from 51% to 98%. mdpi.com Another example involves the synthesis of quinolin-2(1H)-one-based pyrazole derivatives, where microwave irradiation at 360 W and 120°C for 7–10 minutes yielded products in the 68–86% range. rsc.org These protocols often align with green chemistry principles by reducing energy consumption and enabling the use of environmentally benign solvents or even solvent-free conditions. rsc.org

The benefits of MAOS extend to complex, multi-step syntheses as well. Studies have shown that reactions that would take days under conventional conditions can be completed in a matter of hours with microwave assistance. dergipark.org.tr This efficiency makes MAOS a powerful tool for the rapid generation of compound libraries for drug discovery and other applications.

Table 1: Examples of Microwave-Assisted Pyrazole Synthesis
ReactantsConditionsProductYieldReference
Ethyl acetoacetate (B1235776), 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde420 W, 10 min, Solvent-free(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone83% mdpi.com
Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines360 W, 120°C, 7-10 min, Acetic acidQuinolin-2(1H)-one-based pyrazole derivatives68-86% rsc.org
Phenyl glycidyl (B131873) ether, 3,5-dimethyl-pyrazole120°C, 1 min, Solvent-free3,5-dimethyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol51% nih.gov
Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine (B124118)Room temp, 20 min, WaterNovel pyrazole derivativesNot specified dergipark.org.tr

Catalytic Methodologies (e.g., Nanocatalysis, Metal-Catalyzed Cyclization)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For pyrazole synthesis, both nanocatalysis and metal-catalyzed cyclizations have become indispensable tools.

Nanocatalysis utilizes materials at the nanometer scale, which possess unique properties such as high surface-area-to-volume ratios and a large number of catalytic sites. taylorfrancis.com These features lead to several advantages in chemical synthesis, including the need for lower quantities of catalyst, milder reaction conditions, and the potential for catalyst recyclability. taylorfrancis.com A variety of nanocatalysts, including metal oxides like ZnO and CeO2, have been employed for the synthesis of pyrazole derivatives. taylorfrancis.compharmacophorejournal.com For example, nano-ZnO has been used as a highly efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate to form 1,3,5-substituted pyrazoles. mdpi.com Magnetically recoverable nanocatalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for reuse, which reduces costs and waste. tandfonline.com

Metal-catalyzed cyclization reactions provide powerful and regioselective routes to pyrazole scaffolds. Various transition metals, including copper, palladium, silver, and iron, have been shown to effectively catalyze the formation of the pyrazole ring. mdpi.comorganic-chemistry.org Copper(I) iodide (CuI), for instance, mediates the electrophilic cyclization of α,β-alkynic hydrazones to produce a wide range of pyrazole derivatives in good to excellent yields. acs.org Silver-catalyzed reactions have been used to synthesize 5-aryl-3-trifluoromethyl pyrazoles from N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com These metal-catalyzed methods often exhibit excellent functional group tolerance and provide access to highly substituted pyrazoles that may be difficult to obtain through traditional methods. organic-chemistry.orgnih.gov

Table 2: Examples of Catalytic Methodologies in Pyrazole Synthesis
ReactantsCatalystConditionsProduct TypeYieldReference
Phenylhydrazine, Ethyl acetoacetateNano-ZnOControlled conditions1,3,5-Substituted pyrazolesHigh mdpi.com
α,β-Alkynic hydrazonesCuIRefluxing acetonitrileSubstituted pyrazolesGood to excellent acs.org
N′-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateSilver catalyst (AgOTf)60°CTrifluoromethylated pyrazolesModerate to excellent mdpi.com
Hydrazines, 1,3-diketonesEthylene glycolRoom temperature1,3,5-substituted pyrazoles70-95% mdpi.com

Continuous Flow Chemistry in Pyrazole Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers a paradigm shift from traditional batch processing. mdpi.com This technology provides numerous benefits, including enhanced safety, improved reproducibility, superior heat and mass transfer, and simplified scalability. galchimia.com The ability to safely handle hazardous or unstable intermediates is a key advantage, as these species are generated and consumed in situ within the closed system, minimizing operator exposure. mdpi.com

In the context of pyrazole synthesis, flow chemistry enables rapid and modular production of highly functionalized derivatives. nih.gov For example, a two-step continuous flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. The process involves the initial formation of an enaminone intermediate, followed by condensation with hydrazine, all within an integrated flow system. galchimia.com Another approach utilizes a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination to produce 3,5-disubstituted pyrazoles without the need to isolate intermediates. rsc.org Furthermore, flow chemistry has been successfully combined with catalysis, such as in the synthesis of 1,4-disubstituted pyrazoles using silica-supported copper catalysts in prepacked cartridges. rsc.org This integration allows for efficient, scalable production of valuable pyrazole compounds. A telescoped, four-step continuous flow synthesis of the measles therapeutic AS-136A was achieved with a total residence time of just 31.7 minutes. nih.gov

Table 3: Examples of Continuous Flow Chemistry in Pyrazole Synthesis
Reaction TypeKey FeaturesProduct TypeReference
Two-step synthesis from acetophenonesIntegrated synthesis of enaminone intermediate and subsequent cyclization.Substituted pyrazoles galchimia.com
Sequential alkyne homocoupling and hydroaminationCopper-mediated; no isolation of 1,3-diyne intermediates.3,5-Disubstituted pyrazoles rsc.org
Cycloaddition of sydnones and terminal alkynesUtilizes a solid-supported copper catalyst in prepacked cartridges.1,4-Disubstituted pyrazoles rsc.org
Modular synthesis via diazoalkane formationTelescoped multi-step synthesis; safe handling of diazoalkanes.Highly functionalized fluorinated pyrazoles nih.gov

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, minimizes waste, and lowers costs. tandfonline.com Solvent-free reactions, also known as neat reactions, are often facilitated by other green technologies like microwave irradiation or the use of solid-supported catalysts. nih.govresearchgate.net

The synthesis of pyrazole derivatives has been successfully adapted to solvent-free conditions, demonstrating high efficiency and environmental benefits. tandfonline.com For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been carried out under microwave irradiation and solvent-free conditions to produce 3,5-disubstituted-1H-pyrazoles in high yields with short reaction times. mdpi.com In another study, a one-pot, three-component reaction to form pyrazolone (B3327878) derivatives was optimized under solvent-free microwave conditions, proving more efficient than when solid supports were used. mdpi.com An iodine-mediated cascade strategy has also been developed to synthesize amino pyrazole thioether derivatives in the absence of both metals and solvents, highlighting an economically and environmentally benign approach. acs.org The use of a commercially available organic ionic salt, tetrabutylammonium (B224687) bromide, has also been shown to catalyze the synthesis of pyrazoles at room temperature under solvent-free conditions, with the catalyst being recoverable and reusable. tandfonline.com

Table 4: Examples of Solvent-Free Pyrazole Synthesis
ReactantsConditionsProduct TypeYieldReference
Tosylhydrazones, α,β-Unsaturated carbonyl compoundsMicrowave irradiation3,5-Disubstituted-1H-pyrazolesHigh mdpi.com
Phenylhydrazine, Benzenethiol, AminonitrilesIodine-mediatedAmino pyrazole thioether derivativesGood to excellent acs.org
Various reactants for pyrazole derivativesTetrabutylammonium bromide (TBAB), Room temperatureHighly functionalized pyrazoles75-86% tandfonline.com
Hydrazines, 4-alkoxy-1,1,1-trifluoro-3-alken-2-onesMicrowave irradiation4,5-dihydro-1H-pyrazoles and dehydrated pyrazolesGood researchgate.net

Tautomerism and Conformational Analysis of 5 Hydroxy 1 Methylpyrazole

Theoretical Framework of Pyrazole (B372694) Prototropic Tautomerism

Prototropic tautomerism in pyrazoles involves the migration of a proton between different positions on the heterocyclic ring, leading to a dynamic equilibrium between two or more structural isomers. This phenomenon is a key feature of pyrazole chemistry, influencing their structure and reactivity. nih.gov

In N-unsubstituted pyrazoles, the most common form of tautomerism is annular tautomerism, where a proton moves between the two adjacent nitrogen atoms (N1 and N2). nih.gov This results in two tautomeric forms, designated as the 1H- and 2H- forms, which are typically in rapid equilibrium. The interconversion between these tautomers occurs through an intermolecular proton transfer from the N1 of one molecule to the N2 of another. researchgate.net This process generally has a low energy barrier, which can lead to averaged signals in NMR spectroscopy. researchgate.net

However, in the case of 5-Hydroxy-1-methylpyrazole (B124684), the nitrogen at position 1 is substituted with a methyl group. This substitution prevents the classic annular tautomerism that is characteristic of N-unsubstituted pyrazoles, as the proton migration between N1 and N2 is blocked.

The position and electronic nature of substituents on the pyrazole ring significantly influence the tautomeric equilibrium. nih.gov The stability of a particular tautomer is affected by factors such as the electron-donating or electron-withdrawing character of the substituents, as well as steric effects and the potential for intramolecular hydrogen bonding. nih.govnih.gov

Generally, electron-donating groups, such as methyl (CH₃) and amino (NH₂), tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups like nitro (NO₂) and carboxyl (COOH) tend to stabilize the tautomer with the substituent at the C5 position. nih.govnih.gov This preference is often explained by the principle that the nitrogen atom with a lone pair of electrons is favored to be closer to the more electron-withdrawing substituent. nih.gov In solution, the solvent can also play a crucial role in determining the predominant tautomeric form. nih.gov

Specific Tautomeric Considerations for this compound

For this compound, the N1-substitution prevents annular tautomerism. However, the presence of a hydroxyl group at the C5 position introduces the possibility of keto-enol tautomerism.

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (containing a hydroxyl group adjacent to a double bond). wisdomlib.orglibretexts.org This type of tautomerism is significant in many organic compounds, including pyrazolone (B3327878) derivatives. wisdomlib.orgresearchgate.net

In the case of this compound, it can exist in equilibrium with its keto tautomers. The primary tautomeric forms to consider are the hydroxy (enol) form and the corresponding keto forms. For N-substituted pyrazol-5-ones, three main tautomeric forms are possible: the OH form (e.g., this compound), the CH form, and the NH form. researchgate.net However, with a methyl group on N1, the NH form is not possible in the same way as in N-unsubstituted pyrazolones. The equilibrium will primarily be between the 5-hydroxy (enol) form and its corresponding pyrazolone (keto) tautomers. Studies on related 1-substituted 1H-pyrazol-3-ols have shown that they predominantly exist as the OH-isomer in nonpolar solvents like CDCl₃. nih.gov

Computational and Theoretical Investigations of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the tautomerism of pyrazole derivatives. These methods allow for the calculation of the relative stabilities of different tautomers and the energy barriers for their interconversion.

DFT calculations are widely used to predict the most stable tautomeric form of pyrazole derivatives. nih.gov These calculations can determine the relative energies of different tautomers in the gas phase and in various solvents, providing insights into the factors that govern the tautomeric equilibrium. nih.gov

For substituted pyrazoles, DFT calculations have been employed to evaluate the effects of different substituents on tautomer stability. nih.gov For instance, theoretical calculations on a large library of pyrazole derivatives using the B3LYP functional and the 6-311++G(d,p) basis set have helped to establish relationships between the electronic properties of substituents and the preferred tautomeric form. nih.gov Studies have shown that in the gas phase, electron-donating groups at the C3 position tend to stabilize that tautomer, while electron-withdrawing groups favor the C5-substituted tautomer. nih.gov

While specific DFT studies solely focused on this compound are not widely available in the public literature, the principles derived from studies on similar substituted pyrazoles can be applied. For example, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid utilized the B3LYP/6-31G(d) level of theory to determine its most stable geometry. nih.gov Similar computational approaches could be used to determine the relative stabilities of the keto and enol tautomers of this compound.

Table 1: Influence of Substituent Electronic Nature on Pyrazole Tautomer Preference (General Findings from DFT Studies)

Substituent Type at C3/C5General Tautomeric PreferenceRationale
Electron-Donating (e.g., -CH₃, -NH₂)Favors C3-substituted tautomerStabilization of the adjacent nitrogen with the proton.
Electron-Withdrawing (e.g., -NO₂, -COOH)Favors C5-substituted tautomerThe nitrogen with the lone pair is stabilized when closer to the electron-withdrawing group.
Bulky GroupsMay favor C3-substituted tautomerSteric hindrance can influence the equilibrium.

This table is a generalized summary based on findings from various computational studies on substituted pyrazoles and may not represent the specific behavior of all compounds under all conditions. nih.govnih.gov

Ab Initio Methods in Electronic Structure Calculations

Ab initio and Density Functional Theory (DFT) methods are fundamental tools for calculating the electronic structure and relative energies of the tautomers of this compound. These calculations, performed in the gas phase, provide an intrinsic measure of the stability of each isomer without external environmental effects. Different levels of theory and basis sets can be employed to achieve varying degrees of accuracy.

Theoretical studies on related 1-substituted pyrazol-5-ones have shown that the choice of computational method is crucial for accurately predicting the tautomeric equilibrium. researchgate.net For instance, ab initio calculations at the Hartree-Fock level with a 6-31G* basis set (HF/6-31G*) for 1-methylpyrazolin-5-one indicated a stability order of CH > NH > OH. researchgate.net More advanced DFT studies, which include electron correlation effects, have also identified the CH (keto) tautomer as having the lowest ground-state energy for many 1-substituted pyrazolin-5-ones. researchgate.net

To simulate the electronic structure in the gas phase, molecular orbital calculations at various levels, from semiempirical (like AM1 and PM3) to ab initio (such as HF/6-31G) and DFT (like B3LYP/6-31G), are performed on the optimized geometries of each tautomer. rsc.org The results from these calculations allow for a quantitative comparison of the relative energies of the different forms. For closely related pyrazolinones, the CH tautomer was found to be the most stable in the gas phase. rsc.org

Table 1: Calculated Relative Stabilities of Pyrazolone Tautomers using Different Ab Initio/DFT Methods (Gas Phase) Note: This table is illustrative, based on findings for related pyrazolone compounds, as specific data for this compound is not readily available. The "OH" form corresponds to this compound, while "NH" and "CH" are keto tautomers.

TautomerRelative Energy (kcal/mol) - HF/6-31GRelative Energy (kcal/mol) - B3LYP/6-31G
OH Form 3.52.8
NH Form 1.21.0
CH Form 0.0 (Reference)0.0 (Reference)

Influence of Solvation Models and Explicit Solvent Molecules on Equilibria

The tautomeric equilibrium of hydroxypyrazoles is highly sensitive to the surrounding environment. researchgate.net Solvation effects can be modeled computationally using either implicit continuum models or by including explicit solvent molecules.

Implicit models, such as the Polarizable Continuum Model (PCM), simulate the solvent as a continuous dielectric medium. researchgate.net This approach is effective for capturing the bulk electrostatic effects of the solvent. Studies on substituted pyrazoles using the M06-2X functional with the 6-311++G(d,p) basis set have employed continuum models to simulate environments like chloroform, acetonitrile, and water, revealing a significant influence on tautomer stability. nih.gov For many pyrazolones, nonpolar solvents tend to favor the CH (keto) form, whereas polar solvents can shift the equilibrium. researchgate.net For example, C-unsubstituted pyrazol-5-ones often exist exclusively in the OH form in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Explicit solvent models involve including one or more solvent molecules in the calculation to model specific solute-solvent interactions, such as hydrogen bonding. The formation of hydrogen-bonded complexes with solvents like water or methanol (B129727) can significantly stabilize certain tautomers. researchgate.net For instance, the NH tautomers of pyrazolones are particularly stabilized by forming complexes with water molecules. researchgate.net Theoretical studies have demonstrated that including a solvent molecule can dramatically alter the relative energies of tautomers compared to gas-phase calculations.

Table 2: Effect of Solvation Models on the Relative Gibbs Free Energy (ΔG) of Hydroxypyrazole Tautomers Note: This is a representative table based on general findings for hydroxypyrazoles.

TautomerΔG (kcal/mol) - Gas PhaseΔG (kcal/mol) - PCM (Water)ΔG (kcal/mol) - Explicit Water Molecule
OH Form 0.0 (Reference)0.0 (Reference)0.0 (Reference)
NH Form +2.5-1.0-2.8
CH Form +1.8+3.5+4.0

Mechanisms of Proton Transfer in Tautomerization Processes

The interconversion between tautomers of this compound occurs via proton transfer reactions. These mechanisms can be unimolecular (intramolecular) or assisted by solvent molecules (intermolecular). Computational methods are employed to map the potential energy surface of the reaction, identifying the transition states and calculating the activation energy barriers.

Intramolecular Proton Transfer: This mechanism involves the direct transfer of a proton from the oxygen to a nitrogen or carbon atom within the same molecule. This process typically proceeds through a high-energy, cyclic transition state. The activation barrier for direct intramolecular proton transfer is often significant.

Solvent-Assisted Proton Transfer: The presence of solvent molecules, particularly protic solvents like water or alcohols, can facilitate proton transfer by acting as a proton shuttle. nih.gov A solvent molecule can accept a proton from the solute and donate another proton to a different site on the solute in a concerted or stepwise manner. This intermolecular pathway often has a significantly lower activation energy barrier compared to the direct intramolecular route. nih.gov A computational study on a related compound, 1H-pyrazole-5-thiol, highlighted the crucial role of solvent molecules in mediating intermolecular proton transfer. nih.gov Similarly, for other heterocyclic systems, the energy barrier for enol-keto tautomerization was found to decrease substantially when mediated by an explicit ethanol (B145695) molecule. nih.gov

The mechanism can also occur in the excited state, known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process is studied by constructing the potential energy curves in the ground (S₀) and first excited (S₁) states. rsc.org For some systems, the ESIPT process is nearly barrierless, leading to dual fluorescence from both the initial and the tautomeric forms. rsc.org

Table 3: Calculated Activation Energy Barriers for Proton Transfer in a Model Hydroxypyrazole System Note: This table is illustrative of typical findings in computational studies of tautomerization.

Proton Transfer MechanismTransition StateActivation Energy (kcal/mol)
Intramolecular Transfer (OH → NH) Cyclic 4-membered ring~ 45
Water-Assisted Transfer (OH → NH) 6-membered ring involving one H₂O molecule~ 15
Ethanol-Assisted Transfer (OH → NH) 6-membered ring involving one EtOH molecule~ 13

Reactivity and Mechanistic Studies of 5 Hydroxy 1 Methylpyrazole

Chemical Reactivity Profiles and Transformation Pathways

The reactivity of 5-hydroxy-1-methylpyrazole (B124684) is characterized by the dual nature of its pyrazole (B372694) core, which contains both electron-rich and electron-deficient centers, and the influence of the hydroxyl and methyl substituents. The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack, particularly at the C4 position. mdpi.comresearchgate.netnih.gov Conversely, the C3 and C5 positions are more electrophilic in nature. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring in this compound is activated towards electrophilic aromatic substitution, with the C4 position being the most favorable site for attack. This is a general characteristic of pyrazoles, as electrophilic attack at C3 or C5 would lead to a highly unstable positively charged azomethine intermediate. mdpi.com The hydroxyl group at the C5 position further enhances the electron density of the ring, facilitating these reactions. Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, halogenation, and formylation. umich.edu

Nucleophilic Reactivity at Specific Centers

Nucleophilic attack on the pyrazole ring of this compound is generally less facile due to the ring's electron-rich nature. However, the C3 and C5 positions are comparatively electron-deficient and can be targeted by strong nucleophiles. researchgate.net The reactivity at these centers can be enhanced by the introduction of electron-withdrawing groups on the ring. The nitrogen atoms of the pyrazole ring also exhibit nucleophilic character. The pyridine-like nitrogen at the N2 position possesses a lone pair of electrons and is typically the site of protonation and alkylation. researchgate.net

Functionalization and Derivatization Strategies

The versatile reactivity of this compound allows for a variety of functionalization and derivatization strategies. The hydroxyl group can be a key site for modification. For instance, the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate demonstrates the potential for introducing ester functionalities. researchgate.netmdpi.com Furthermore, the pyrazole ring itself can be functionalized. For example, direct ortho-metalation (DoM) reactions have been employed for the introduction of functional groups at the C5 position of related 1-methyl-5-(trifluoromethyl)pyrazole systems. enamine.net Bromination followed by a bromine-lithium exchange is another strategy to introduce substituents at the C4 position. enamine.net The synthesis of 1-methyl-5-hydroxypyrazole itself can be achieved through the cyclization of appropriate precursors, such as the reaction of 1-methyl-5-hydroxypyrazole-4-carboxylic acid lower alkyl esters with a mineral acid. rsc.org

Interplay between Tautomeric Forms and Reaction Outcomes

A crucial aspect governing the reactivity of this compound is its existence in different tautomeric forms. For hydroxypyrazoles, three main tautomers are possible: the OH-form (this compound), the NH-form (1-methyl-1,2-dihydro-3H-pyrazol-3-one), and the CH-form (1-methyl-2,4-dihydro-3H-pyrazol-3-one). researchgate.netresearchgate.net The equilibrium between these tautomers is highly dependent on the solvent, concentration, and temperature. researchgate.net

Quantum chemical calculations on related hydroxypyrazole systems have shown that in the gas phase, the OH-form is often the most stable. umn.edutandfonline.com However, in solution, the equilibrium can shift significantly. An increase in solvent polarity tends to favor the more polar NH and CH tautomers. umn.edutandfonline.com For instance, in nonpolar solvents like chloroform, the OH-form may predominate, while in more polar solvents like DMSO, the equilibrium can shift towards the NH-form. researchgate.netumn.edu This tautomeric interplay has a direct impact on reaction outcomes, as each tautomer presents different reactive sites to incoming reagents. For example, the OH-form will react differently to electrophiles than the NH-form, which possesses a reactive methylene (B1212753) group.

Detailed Mechanistic Investigations

Understanding the detailed mechanisms of reactions involving this compound is essential for controlling product formation and optimizing reaction conditions. While specific mechanistic studies on this exact compound are limited, insights can be drawn from investigations into the broader class of pyrazoles.

Transition State Analysis and Energy Barriers

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms, including the characterization of transition states and the calculation of activation energy barriers. For pyrazole systems, DFT studies have been used to investigate the mechanism of various reactions, including cycloadditions and functionalization reactions. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the study of this compound, computational approaches, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating its tautomeric equilibria and reactivity, which are fundamental to understanding its reaction mechanisms.

Theoretical studies on pyrazolone (B3327878) derivatives, including structures analogous to this compound, have focused on determining the relative stabilities of their different tautomeric forms. daneshyari.com Pyrazolones can exist in three principal tautomeric forms: the CH, NH, and OH forms, arising from keto-enol and lactam-lactim tautomerism. daneshyari.com The preferred tautomer is crucial as it dictates the molecule's frontier molecular orbitals and, consequently, its reactivity in various chemical transformations.

For 1-substituted pyrazolin-5-ones, computational studies have shown that the relative stability of the tautomers is significantly influenced by the nature of the substituents and the surrounding solvent environment. daneshyari.com Early ab initio studies on 1-methylpyrazolin-5-one, a close structural analog of this compound, calculated the order of stability in the gas phase to be CH > NH > OH.

More recent investigations employing DFT methods, such as the B3LYP functional with the 6-311++G(d,p) basis set, have provided a more nuanced understanding. daneshyari.com These studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to better reflect experimental conditions. daneshyari.comnih.gov For instance, in a study on edaravone (B1671096) and its analogs, the C-H tautomer was found to be the most energetically favored. nih.gov The energy difference between tautomers was observed to decrease in polar solvents, indicating a solvent-dependent equilibrium. nih.gov Specifically, for edaravone, the energy differences between the N-H and O-H tautomers relative to the C-H form were smaller in ethanol (B145695) and water compared to a nonpolar solvent like chloroform. nih.gov

The choice of computational method and basis set is critical for obtaining accurate results. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to be effective in predicting the structural and antioxidant properties of pyrazolone derivatives. daneshyari.com These calculations can determine key parameters that shed light on reaction mechanisms, such as ionization potentials, electron affinities, and bond dissociation energies. daneshyari.com For example, computational studies have suggested that pyrazolone derivatives are likely to interact with free radicals via a hydrogen atom transfer (HAT) mechanism. daneshyari.comnih.gov The O-H tautomers are predicted to be better antioxidants through the HAT mechanism, while the N-H tautomers are favored to react via a single electron transfer (SET) pathway. nih.gov

While detailed computational studies on the reaction mechanisms of this compound with various reagents are not extensively documented in the literature, the principles derived from studies on analogous pyrazolone systems provide a strong foundation for predicting its reactivity. The tautomeric equilibrium, which is amenable to computational investigation, is a key factor governing the mechanistic pathways of its reactions.

Table 1: Calculated Relative Energies of Edaravone Tautomers in Different Solvents

TautomerSolventRelative Energy (kcal/mol)
N-HChloroform3.44
O-HChloroform6.68
N-HEthanol2.77
O-HEthanol6.68
N-HWater2.64
O-HWater6.67

This table is generated based on data for edaravone, a structurally related pyrazolone derivative, as presented in a comparative study. nih.gov

Advanced Spectroscopic Characterization of 5 Hydroxy 1 Methylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-Hydroxy-1-methylpyrazole (B124684), providing data on the electronic environment of each proton and carbon atom. A critical aspect of its NMR analysis is the investigation of its solution-state tautomerism, where the molecule can exist in equilibrium between the hydroxy form (the -OH tautomer) and its pyrazolone (B3327878) isomers.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons and the two protons on the pyrazole (B372694) ring, in addition to a signal for the hydroxyl proton. The chemical shifts of the ring protons are particularly sensitive to the predominant tautomeric form in a given solvent.

In the 5-hydroxy tautomer, three main proton environments are present:

N-CH₃ Protons: A singlet corresponding to the three protons of the methyl group attached to the N1 nitrogen.

Ring Protons (H3 and H4): Two signals for the protons at the C3 and C4 positions of the pyrazole ring. These typically appear as doublets due to mutual coupling.

Hydroxyl Proton (-OH): A signal for the hydroxyl proton, which can be broad and its chemical shift highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Studies on analogous compounds, such as 1-phenyl-1H-pyrazol-3-ol, show that in a solvent like DMSO-d₆, the hydroxyl proton gives a signal at approximately δ 10.89 ppm, while the pyrazole ring protons appear as distinct signals. nih.gov For this compound, the H3 and H4 protons would be expected in the aromatic region, with their precise shifts influenced by the electron-donating nature of the hydroxyl group. The presence of the -OH tautomer is often confirmed by the observation of a sharp singlet for the hydroxyl proton, especially in non-polar solvents where it may form dimers. nih.gov

The potential for tautomerism to the keto forms (pyrazolones) complicates the spectrum. If these forms are present in significant quantities, additional sets of signals corresponding to the CH₂ group in the pyrazolinone ring would be observed. However, for N-substituted pyrazol-5-ols, the hydroxy form is often the predominant tautomer in solution. nih.govrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-CH₃~3.5 - 4.0Singlet (s)Typical range for a methyl group on a nitrogen atom in a heteroaromatic ring.
H4~5.5 - 6.0Doublet (d)Coupled to H3. Upfield shift due to electron-donating OH group.
H3~7.2 - 7.6Doublet (d)Coupled to H4. Typically downfield compared to H4.
OHVariable (e.g., ~9 - 11 in DMSO)Broad Singlet (br s)Shift and broadening are highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, four distinct carbon signals are expected: one for the methyl carbon and three for the carbons of the pyrazole ring (C3, C4, and C5).

N-CH₃ Carbon: A signal in the upfield region, characteristic of a methyl group attached to a nitrogen atom.

Ring Carbons (C3, C4, C5): The chemical shifts of the ring carbons are diagnostic of the electronic structure. The C5 carbon, being attached to the electronegative oxygen atom, is expected to be significantly deshielded and appear furthest downfield.

Analogous data from 1-phenyl-1H-pyrazol-3-ol in DMSO-d₆ shows the carbon bearing the hydroxyl group (equivalent to C5) at δ 162.7 ppm. nih.gov The C3 and C4 carbons are observed at δ 132.5 ppm and δ 49.0 ppm, respectively. nih.gov Similar relative positioning would be expected for this compound, although the exact shifts would differ due to the replacement of the N-phenyl group with an N-methyl group. The ability of ¹³C NMR to distinguish between tautomers is significant; the chemical shift of the carbonyl carbon in a pyrazolone tautomer would be expected in the δ 170-180 ppm range, distinct from the C-OH signal of the hydroxy form. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
N-CH₃~35 - 40Typical range for an N-methyl group in a pyrazole ring.
C4~85 - 95Expected to be the most shielded ring carbon.
C3~135 - 145Less shielded than C4.
C5~155 - 165Most deshielded ring carbon due to direct attachment to the oxygen atom.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would show a cross-peak between the signals of the H3 and H4 protons, confirming their connectivity on the pyrazole ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. An HMQC or HSQC spectrum would show correlations between the N-CH₃ proton signal and the N-CH₃ carbon signal, the H3 proton and the C3 carbon, and the H4 proton and the C4 carbon. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic "fingerprint" that can be used for identification and for studying intermolecular forces like hydrogen bonding.

The IR and Raman spectra are dominated by vibrations characteristic of the hydroxyl group and the pyrazole ring system.

O-H Stretching: A prominent and diagnostic band is the O-H stretching vibration. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), this would appear as a sharp band around 3500-3600 cm⁻¹. However, in the solid state or in concentrated solutions, strong intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency, typically in the range of 3400-3200 cm⁻¹. jchemrev.com

C=C and C=N Stretching: The pyrazole ring gives rise to a series of stretching vibrations associated with the C=C and C=N bonds, which are typically found in the 1600-1400 cm⁻¹ region. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations for the pyrazole ring protons are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching for the methyl group will appear just below 3000 cm⁻¹.

Ring Breathing Modes: The entire pyrazole ring can undergo "breathing" vibrations, which are often strong in the Raman spectrum and appear in the fingerprint region below 1000 cm⁻¹.

Table 3: Key Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Notes
O-H stretch (H-bonded)3200 - 3400Broad and strong band in the IR spectrum.
Aromatic C-H stretch3050 - 3150Medium to weak intensity.
Aliphatic C-H stretch2850 - 2980Stretching of the N-CH₃ group.
C=N / C=C ring stretch1400 - 1600Multiple bands of variable intensity.
O-H bend~1350 - 1450In-plane bending vibration.
C-O stretch~1200 - 1260Stretching of the C5-O bond.

IR spectroscopy is particularly sensitive to hydrogen bonding. jchemrev.com In the solid state, this compound molecules are expected to form intermolecular hydrogen bonds of the type O-H···N, linking adjacent molecules into chains or dimers. This interaction is the primary reason for the significant broadening and red-shifting (shift to lower frequency) of the O-H stretching band. youtube.com The extent of this shift provides a qualitative measure of the strength of the hydrogen bond; stronger bonds result in lower O-H stretching frequencies. jchemrev.com The formation of these hydrogen-bonded networks is a key feature of the solid-state structure of pyrazoles and related heterocyclic compounds. nih.govaip.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₄H₆N₂O), the molecular weight is 98.10 g/mol , which corresponds to the molecular ion peak [M]⁺• at an m/z (mass-to-charge ratio) of 98 in an electron ionization (EI) mass spectrum.

The fragmentation of pyrazole derivatives is highly dependent on the nature and position of their substituents tandfonline.com. The fragmentation pattern of this compound is influenced by the pyrazole core, the N-methyl group, and the C5-hydroxyl group. While a specific experimental spectrum for this exact compound is not detailed in the surveyed literature, a probable fragmentation pathway can be proposed based on the known behavior of substituted pyrazoles tandfonline.comresearch-nexus.net.

Key fragmentation processes for pyrazole rings involve the expulsion of stable neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂). The analysis of various pyrazoline derivatives shows that mass spectra are significantly dependent on the position and nature of substituents, often leading to characteristic pyrazoline ions or even unusual fragmentation patterns research-nexus.netresearchgate.net. The fragmentation of this compound would likely proceed through several key steps initiated by the ionization of the molecule.

Expected Fragmentation Pathways:

Loss of CO: The molecule can exist in tautomeric equilibrium with 1-methyl-1,2-dihydro-3H-pyrazol-3-one. The keto form can readily lose a molecule of carbon monoxide (CO, 28 Da), leading to a fragment ion at m/z 70.

Loss of N₂: Cleavage of the N-N bond and subsequent ring rearrangement could lead to the expulsion of a stable dinitrogen molecule (N₂, 28 Da), resulting in a fragment at m/z 70.

Loss of HCN: A common fragmentation for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da), which would yield a fragment ion at m/z 71.

Cleavage of Methyl Group: Loss of the methyl radical (•CH₃, 15 Da) would produce a significant ion at m/z 83.

These pathways lead to the formation of various daughter ions that provide structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNeutral Loss
98[C₄H₆N₂O]⁺• (Molecular Ion)-
83[C₃H₃N₂O]⁺•CH₃
71[C₃H₅O]⁺HCN
70[C₄H₆]⁺•N₂
70[C₃H₆N]⁺CO

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound (CAS 33641-15-5) is not available in the surveyed crystallographic databases, analysis of closely related structures provides significant insight into its expected solid-state conformation. A relevant analogue is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, whose crystal structure has been determined nih.gov. This compound shares the core 1-methyl-pyrazol-5-ol structure.

The crystallographic data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol reveals a monoclinic crystal system with the space group P 1 21/c 1 nih.gov. The unit cell parameters provide the dimensions of the basic repeating unit of the crystal lattice. In pyrazole derivatives, the five-membered ring is typically planar or nearly planar nih.govslideshare.net.

A crucial feature of hydroxypyrazole crystal structures is the formation of intermolecular hydrogen bonds. In the solid state, the hydroxyl group (–OH) can act as a hydrogen bond donor, while the pyrazole ring nitrogen atom can act as an acceptor. These interactions, such as N–H···O or O–H···N hydrogen bonds, often link molecules into chains, dimers, or more complex three-dimensional networks, which stabilize the crystal packing researchgate.netcardiff.ac.uk. For this compound, strong O–H···N hydrogen bonding between the hydroxyl group of one molecule and the N2 atom of an adjacent molecule is anticipated to be a dominant feature of its crystal lattice.

Table 2: Crystallographic Data for the Analogue Compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol nih.gov

ParameterValue
Chemical FormulaC₅H₅F₃N₂O
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)7.5500
b (Å)8.3530
c (Å)11.371
α (°)90.00
β (°)104.72
γ (°)90.00

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The absorption spectrum provides information about the electronic structure of the molecule, particularly the nature of its π-electron system and the presence of non-bonding electrons.

The electronic transitions in organic molecules like this compound primarily involve σ, π, and n (non-bonding) molecular orbitals wikipedia.org. The key transitions expected for this compound are π → π* and n → π* wikipedia.org.

π → π Transitions:* These involve the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital. These transitions are characteristic of compounds with double bonds and aromatic systems, such as the pyrazole ring. They are typically high-intensity absorptions (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy) libretexts.org.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), located on heteroatoms like nitrogen and oxygen, to an antibonding π-orbital. These transitions are generally of much lower intensity (small ε) compared to π → π transitions and occur at longer wavelengths (lower energy) libretexts.org.

Table 3: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected IntensityChromophore
π → ππ bonding to π antibondingHigh (ε > 1,000)Pyrazole ring C=C and C=N bonds
n → πNon-bonding (N, O) to π antibondingLow (ε < 1,000)N and O atoms with lone pairs

Applications of 5 Hydroxy 1 Methylpyrazole As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in various chemical transformations. 5-Hydroxy-1-methylpyrazole (B124684), with its reactive hydroxyl group and accessible ring positions, is an excellent precursor for the construction of more intricate heterocyclic systems.

The structure of this compound allows for the annulation of additional rings, leading to the formation of fused pyrazole derivatives. These fused systems are of significant interest due to their presence in numerous biologically active compounds. The synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other fused pyrazoloazines often proceeds through intermediates that share structural similarities with this compound. For instance, the cyclocondensation reactions of 5-aminopyrazoles, which are structurally related to 5-hydroxypyrazoles, with various bielectrophilic reagents are a common strategy to construct such fused systems. These reactions highlight the utility of the pyrazole core as a template for building polycyclic aromatic compounds.

Beyond fused systems, this compound serves as a foundational scaffold for the synthesis of a variety of molecular architectures. The hydroxyl group can be readily converted into other functionalities, such as ethers and esters, providing a handle for further molecular elaboration. This versatility allows for the introduction of diverse substituents and the construction of molecules with tailored electronic and steric properties. The pyrazole nucleus is a key feature in many compounds designed for biological screening and drug discovery, underscoring the importance of this compound as a starting point for creating libraries of novel compounds.

Intermediate in Agrochemical Development

One of the most significant industrial applications of this compound is its role as a key intermediate in the development of agrochemicals, particularly herbicides. nih.govchemicalbook.comgoogle.com It is a crucial building block for the synthesis of a class of herbicides known as benzoylpyrazoles. chimia.ch These herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway for plastoquinone (B1678516) and α-tocopherol biosynthesis in plants. chimia.ch Inhibition of HPPD leads to the characteristic bleaching of weeds, followed by their death. chimia.ch The synthesis of these herbicides often involves the coupling of a functionalized benzoic acid with this compound, followed by a rearrangement to form the final active ingredient.

Herbicide Class Mode of Action Role of this compound
BenzoylpyrazolesHPPD InhibitionKey synthetic intermediate for the pyrazole moiety

Potential Roles in Materials Science Research

The unique photophysical properties of certain pyrazole derivatives have led to their exploration in the field of materials science. The electron-rich nature of the pyrazole ring, combined with the ability to introduce various functional groups, makes this compound an attractive starting material for the design of novel organic materials with interesting optical and electronic properties.

The pyrazole scaffold is present in some classes of organic fluorophores and dyes. While research directly utilizing this compound for this purpose is emerging, the synthesis of novel fluorescent boron (III) complexes from a structurally similar compound, 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrates the potential of the hydroxypyrazole core in the construction of luminescent materials. nih.gov The derivatization of the hydroxyl group and modification of the pyrazole ring can be used to tune the absorption and emission properties of the resulting molecules, paving the way for the development of new dyes for various applications.

The development of organic materials for optoelectronic and photoluminescent applications is a rapidly growing area of research. Pyrazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to create extended π-conjugated systems based on the pyrazole scaffold is crucial for achieving the desired electronic properties. The functional handles present in this compound provide a means to incorporate this heterocycle into larger, more complex structures with potential applications in organic electronics.

Future Research Trajectories for 5 Hydroxy 1 Methylpyrazole and Hydroxylated Pyrazoles

Advancements in Green and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are now being re-evaluated for their environmental impact. researchgate.netnih.gov Future research is increasingly directed towards "green" synthetic strategies that emphasize atom economy, use of non-hazardous reagents, and energy efficiency. researchgate.net For 5-Hydroxy-1-methylpyrazole (B124684) and other hydroxylated pyrazoles, this involves moving away from conventional heating and volatile organic solvents towards more sustainable alternatives.

Key areas of advancement include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyrazole synthesis, such as in the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds. mdpi.com

Use of Green Solvents: Replacing traditional solvents with environmentally benign options like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a major focus. researchgate.netmdpi.com For instance, the synthesis of 3,5-disubstituted pyrazoles has been successfully achieved in a PEG-400/H₂O medium. mdpi.com

Catalysis Innovation: The development and use of recyclable and non-toxic catalysts are central to green synthesis. researchgate.net This includes bio-organic catalysts, nano-catalysts like nano-ZnO, and metal-oxo clusters, which have shown high efficiency in pyrazole formation. researchgate.netmdpi.com

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more reactants to form a product containing substantial parts of all starting materials are inherently efficient and atom-economical. Taurine-catalyzed MCRs, for example, have been used to create complex dihydropyrano[2,3-c]pyrazoles. mdpi.com

Energy-Efficient Methods: The use of alternative energy sources such as ultrasound and visible light is being explored to promote pyrazole synthesis under milder conditions, reducing energy consumption and by-product formation. researchgate.net

Green Chemistry ApproachExample Application in Pyrazole SynthesisKey AdvantagesReference
Microwave IrradiationSynthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones.Reduced reaction times, high yields. mdpi.com
Green Solvents (PEG-400/H₂O)One-pot regioselective synthesis of 3,5-disubstituted pyrazoles.Environmentally friendly, recyclable medium. mdpi.com
Nanocatalysis (Nano-ZnO)Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol.High efficiency, catalyst recyclability. mdpi.com
Multicomponent ReactionsTaurine-catalyzed synthesis of dihydropyrano[2,3-c]pyrazoles.High atom economy, operational simplicity. mdpi.com

Elucidation of Unexplored Reactivity Pathways

While the fundamental reactivity of the pyrazole ring is well-documented, the specific pathways for substituted derivatives like this compound are not fully explored. nih.gov The presence of both a nucleophilic hydroxyl group and a pyrazole core with two distinct nitrogen atoms allows for a rich and complex reactivity profile. nih.gov

Future research will likely focus on:

Tautomerism Influence: Hydroxypyrazoles exist in tautomeric forms (e.g., OH, NH, and CH forms), and understanding how substituents and reaction conditions influence this equilibrium is crucial for controlling reaction outcomes. researchgate.netmdpi.com For example, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate predominantly exists in the hydroxyl tautomeric form in solution and as a solid. mdpi.com

Selective Functionalization: Developing methods for the regioselective functionalization of the pyrazole ring at the C3, C4, and N2 positions is a continuous goal. The directing effects of the N-methyl and C5-hydroxyl groups in this compound could be systematically studied to predict and control electrophilic substitution patterns.

Reactions at the Hydroxyl Group: Beyond simple etherification or esterification, exploring more complex transformations of the hydroxyl group could lead to novel derivatives. This includes its use as a directing group for ortho-functionalization or its conversion into other functional groups to enable different coupling chemistries.

Metal Complexation and Catalysis: The pyrazole N2 atom is a potent ligand for metal coordination. nih.gov Investigating the coordination chemistry of this compound could lead to new catalysts where the hydroxyl group modulates the electronic properties of the metal center or participates directly in catalytic cycles. nih.gov

Ambiphilic Reactivity: Exploring the dual nucleophilic and electrophilic potential of pyrazole precursors, such as hydrazones, in Brønsted acid-mediated reactions could open new self-condensation and cross-condensation pathways to complex pyrazole structures. acs.org

Development of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby accelerating the discovery process. researchgate.net For this compound and its analogs, developing robust computational models can guide synthetic efforts and predict potential applications.

Key research directions include:

Quantum Mechanical Studies: Using Density Functional Theory (DFT), researchers can model reaction mechanisms, predict the stability of tautomers and isomers, and calculate key electronic properties. researchgate.netresearchgate.net These calculations can elucidate the most likely sites for electrophilic or nucleophilic attack and predict the kinetic and thermodynamic favorability of different reaction pathways.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical property. ej-chem.orgsemanticscholar.org By developing QSAR models for a series of hydroxylated pyrazoles, it would be possible to predict the activity of new, unsynthesized derivatives, saving significant time and resources. nih.govscispace.com

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how this compound derivatives might bind to specific biological targets like enzymes or receptors. tandfonline.com This allows for the rational design of more potent and selective drug candidates.

Predicting Physicochemical Properties: Computational tools can accurately predict properties such as solubility, lipophilicity (logP), and pKa. These parameters are critical for drug development and for understanding the behavior of the compound in various chemical systems.

Computational MethodApplication for Hydroxylated PyrazolesPredicted OutcomesReference
Density Functional Theory (DFT)Investigating tautomeric stability and reaction mechanisms.Relative energies of isomers, transition state structures, activation energies. researchgate.net
QSARCorrelating structural features with antioxidant or antimicrobial activity.Predictive models for biological activity of novel derivatives. ej-chem.orgsemanticscholar.orgnih.gov
Molecular DockingSimulating binding to enzyme active sites (e.g., COX-II, MAO).Binding affinity scores, identification of key intermolecular interactions. tandfonline.comnih.gov
Property CalculationDetermining lipophilicity (logP) and electronic descriptors (HOMO/LUMO).Guidance for designing compounds with desired pharmacokinetic profiles. nih.govresearchgate.net

Expansion of Applications in Emerging Chemical Fields

The versatility of the pyrazole scaffold suggests that this compound could be a valuable building block in numerous emerging fields beyond its current use as a herbicide intermediate. nih.govmdpi.comchemicalbook.com

Future applications could be explored in:

Medicinal Chemistry: Pyrazoles are "privileged scaffolds" found in numerous approved drugs. nih.govnih.gov Derivatives of this compound could be investigated for a wide range of therapeutic activities, including as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents. nih.govnih.gov Recent studies have highlighted 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases, opening a highly promising therapeutic avenue. scribd.com

Materials Science: Pyrazole-containing compounds with conjugated systems can exhibit unique photophysical properties, making them suitable for development as sensors, probes, and organic light-emitting diode (OLED) materials. mdpi.com The hydroxyl group on this compound could be used to tune these electronic properties or to anchor the molecule to surfaces.

Agrochemicals: While already used in herbicide synthesis, further derivatization of this compound could lead to new classes of agrochemicals with improved efficacy, selectivity, and environmental profiles, including fungicides and insecticides.

Coordination Chemistry: As mentioned, the pyrazole ring is an excellent ligand. Novel coordination polymers and metal-organic frameworks (MOFs) could be constructed using functionalized hydroxylated pyrazoles. These materials have potential applications in gas storage, separation, and catalysis.

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